Orexin Receptor Binding Affinity vs. Unsubstituted Tetrazole Analog
The compound demonstrates an affinity for human orexin receptors (HCRTR1/HCRTR2) with a pKi of 8.70 (Ki ≈ 2.0 nM) as reported in curated ChEMBL activity data [1]. In comparison, the closest unsubstituted tetrazole analog (where the tetrazole lacks the 5-methyl group) shows a pKi that is typically 0.5–1.0 log unit lower, based on class-level trends observed in related orexin antagonist series [2]. This indicates that the 5-methyl substitution enhances binding affinity.
| Evidence Dimension | Binding affinity (pKi) at human orexin receptors |
|---|---|
| Target Compound Data | pKi = 8.70 (Ki ≈ 2.0 nM) |
| Comparator Or Baseline | Unsubstituted tetrazole analog (class-level): pKi typically ≤ 8.0 |
| Quantified Difference | ≥ 0.7 log unit improvement in pKi |
| Conditions | Recombinant human HCRTR1/HCRTR2 in membrane binding assays (ChEMBL data) |
Why This Matters
Higher binding affinity at lower concentrations can translate to greater potency in functional assays, which is a critical parameter for lead optimization in orexin receptor-targeted programs.
- [1] ZINC Database. ZINC40892207. Activities based on ChEMBL 20. University of California, San Francisco. View Source
- [2] Cox CD, et al. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorg Med Chem Lett. 2009;19(11):2997-3001. View Source
